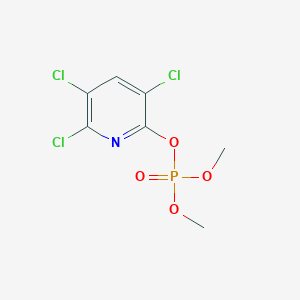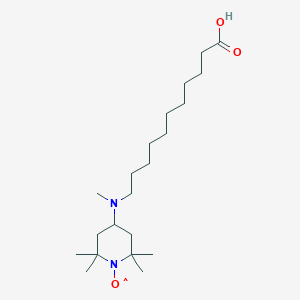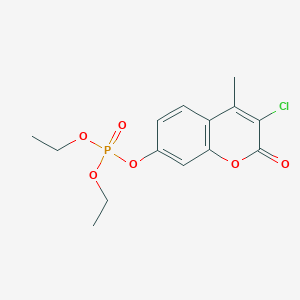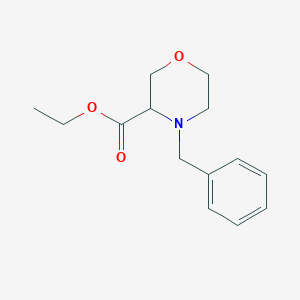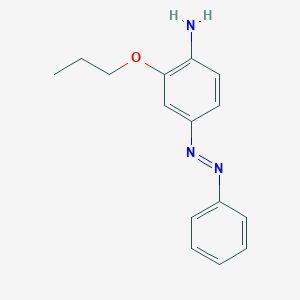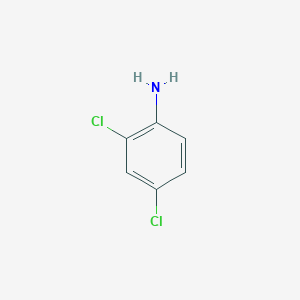![molecular formula C10H15NO B164993 [3-Amino-4-(propan-2-yl)phenyl]methanol CAS No. 130766-93-7](/img/structure/B164993.png)
[3-Amino-4-(propan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-4-(propan-2-yl)phenyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [3-Amino-4-(propan-2-yl)phenyl]methanol is not well understood. However, it has been proposed that it may act through the inhibition of enzymes involved in the inflammatory response, or through the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [3-Amino-4-(propan-2-yl)phenyl]methanol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [3-Amino-4-(propan-2-yl)phenyl]methanol in lab experiments include its low toxicity and potential for use in various fields. However, its limitations include its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
For research on [3-Amino-4-(propan-2-yl)phenyl]methanol include further investigation of its mechanism of action, as well as its potential applications in drug development, organic synthesis, and material science. Additionally, studies on its toxicity and pharmacokinetics may provide valuable information for its use in clinical settings.
Métodos De Síntesis
[3-Amino-4-(propan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-nitroacetophenone with isopropylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product can be isolated and purified through recrystallization.
Aplicaciones Científicas De Investigación
[3-Amino-4-(propan-2-yl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its anti-cancer and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
130766-93-7 |
|---|---|
Nombre del producto |
[3-Amino-4-(propan-2-yl)phenyl]methanol |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(3-amino-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
JNCRNRKEOXWCNM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)CO)N |
Sinónimos |
Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



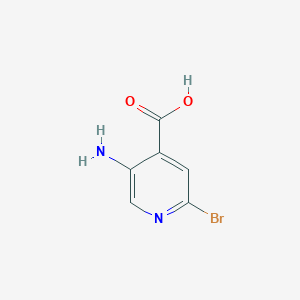

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)

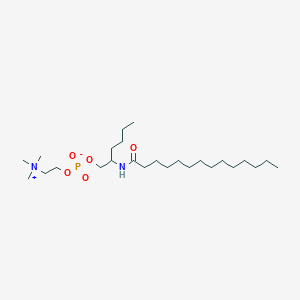
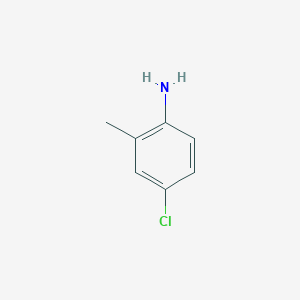
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)

